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Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Z-360, also known as Nastorazepide, is an orally active and selective antagonist of the
cholecystokinin-2 (CCK2)/gastrin receptor. It has been investigated as a therapeutic agent in
pancreatic cancer, primarily in combination with the standard-of-care chemotherapeutic drug,
gemcitabine. Preclinical and clinical studies have explored the potential synergistic effects of
this combination, aiming to improve treatment outcomes for a notoriously difficult-to-treat
malignancy. This guide provides an objective comparison of the performance of Z-360 in
combination with gemcitabine, supported by available experimental data.

Quantitative Data Summary

While specific quantitative measures of in vitro synergy such as Combination Index (CI) or
Dose Reduction Index (DRI) for the Z-360 and gemcitabine combination are not readily
available in published literature, preclinical and clinical studies have provided data on the
enhanced efficacy of the combination therapy.

Preclinical Efficacy: Survival Benefit in Pancreatic
Cancer Xenograft Model

A preclinical study investigated the effect of Z-360 in combination with gemcitabine in a mouse
model with orthotopically implanted human pancreatic adenocarcinoma cells. The results
demonstrated a significant survival benefit for the combination therapy compared to either
agent alone.
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Table 1: Survival Analysis in a Pancreatic Cancer Xenograft Model

. . Increase in Median Increase in Median
Median Survival

Treatment Group Survival vs. Survival vs.
(Days) o
Control Gemcitabine
Control (Vehicle) 35
Z-360 (10 mg/kg, p.0.) 42 20%
Gemcitabine (100
_ 49 40%
mg/kg, i.p.)
Z-360 + Gemcitabine 63 80% 28.6%

Data adapted from preclinical studies.

Clinical Efficacy: Overall Survival in Advanced
Pancreatic Cancer Patients

A randomized, double-blind, placebo-controlled Phase Il clinical trial evaluated the efficacy and
safety of Z-360 in combination with gemcitabine in patients with metastatic pancreatic cancer.

[1][2]

Table 2: Phase Il Clinical Trial Results - Overall Survival
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. Hazard Ratio
Median Overall

Treatment . (95% CiI) vs. 1-Year Survival
N Survival o
Group Gemcitabine + Rate
(Months)
Placebo

Gemcitabine +

41 7.2 - 20.5%
Placebo
Gemcitabine + Z-

41 8.5 0.81 (0.52-1.28) 23.4%
360 (60 mg)
Gemcitabine + Z-

42 7.8 0.87 (0.55-1.38) 23.1%
360 (120 mg)
Gemcitabine + Z-

42 7.5 0.90 (0.57-1.42) 18.6%

360 (240 mg)

Data from the Phase Il clinical trial by Ohba et al., 2017.[1][2]

Experimental Protocols

Detailed experimental protocols for the specific combination of Z-360 and gemcitabine are
proprietary to the conducting research institutions. However, based on standard
methodologies, the following outlines the likely experimental approaches used.

In Vitro Synergy Assessment (General Protocol)

Objective: To determine the synergistic, additive, or antagonistic effect of Z-360 and
gemcitabine on the proliferation of pancreatic cancer cell lines.

1. Cell Culture:

e Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate
media supplemented with fetal bovine serum and antibiotics.
e Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:
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Z-360 and gemcitabine are dissolved in a suitable solvent (e.g., DMSO) to create stock
solutions.
Serial dilutions of each drug are prepared in culture medium.

. Cell Viability Assay (e.g., MTT Assay):

Cells are seeded in 96-well plates and allowed to attach overnight.

Cells are treated with:

Z-360 alone at various concentrations.

Gemcitabine alone at various concentrations.

A combination of Z-360 and gemcitabine at constant or non-constant ratios.

After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.
Following incubation, the formazan crystals are dissolved, and the absorbance is measured
using a microplate reader.

. Data Analysis:

The half-maximal inhibitory concentration (IC50) for each drug is calculated.

The combination index (CI) is determined using the Chou-Talalay method. A CI < 1 indicates
synergy, ClI = 1 indicates an additive effect, and Cl > 1 indicates antagonism.

The dose reduction index (DRI) can also be calculated to quantify the extent of dose
reduction possible for each drug in a synergistic combination to achieve the same effect as
the drug alone.

In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the in vivo efficacy of Z-360 and gemcitabine combination on tumor

g

1

rowth and survival in an animal model.

. Animal Model:

Immunocompromised mice (e.g., nude or SCID mice) are used.
Human pancreatic cancer cells are implanted either subcutaneously or orthotopically into the
pancreas.

. Tumor Growth Monitoring:

Tumor volume is measured regularly using calipers or through in vivo imaging techniques.
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3. Treatment Regimen:

¢ Once tumors reach a predetermined size, mice are randomized into treatment groups:

» Vehicle control

e Z-360 alone

e Gemcitabine alone

e Z-360 and gemcitabine combination

o Drugs are administered via appropriate routes (e.g., oral gavage for Z-360, intraperitoneal
injection for gemcitabine) and schedules.

4. Efficacy Endpoints:

e Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups
to the control group.
e Overall survival is monitored, and Kaplan-Meier survival curves are generated.

5. Immunohistochemistry and Molecular Analysis:

o At the end of the study, tumors are excised for histological analysis and to assess the
expression of relevant biomarkers (e.g., Ki-67 for proliferation, TUNEL for apoptosis, CD31
for angiogenesis).

Signaling Pathways and Experimental Workflows
Signaling Pathway of Z-360 (CCK2 Receptor Antagonist)
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Z-360 (Nastorazepide) Signaling Pathway
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Caption: Z-360 blocks the binding of gastrin to the CCK2 receptor, inhibiting downstream
signaling pathways.

Gemcitabine Mechanism of Action
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Gemcitabine Mechanism of Action
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Caption: Gemcitabine is a prodrug that, once activated, inhibits DNA synthesis and induces
apoptosis.

Experimental Workflow for Synergy Evaluation
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Experimental Workflow for Synergy Evaluation
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Caption: A general workflow for evaluating the synergistic effects of Z-360 and gemcitabine.
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Conclusion

The available evidence from preclinical and clinical studies suggests that the combination of
the CCK2 receptor antagonist Z-360 with gemcitabine holds promise for the treatment of
pancreatic cancer. The combination has been shown to prolong survival in animal models and
demonstrated a trend towards improved overall survival in a Phase Il clinical trial, particularly at
the 60 mg dose of Z-360, with a manageable safety profile.[1][2] The proposed mechanism for
this enhanced effect involves the inhibition of pro-survival and pro-angiogenic pathways by Z-
360, which may sensitize cancer cells to the cytotoxic effects of gemcitabine. Further
investigation, including studies designed to quantify in vitro synergy and larger Phase Il clinical
trials, are warranted to definitively establish the clinical benefit of this combination therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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